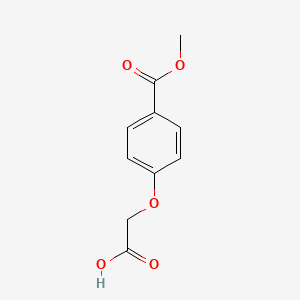

2-(4-(Methoxycarbonyl)phenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxycarbonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFPZVJGGGBAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90812-66-1 | |

| Record name | 4-(Carboxymethoxy)-benzoic acid 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Methoxycarbonyl Phenoxy Acetic Acid

Strategic Retrosynthetic Analysis for the 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. ub.edu For 2-(4-(Methoxycarbonyl)phenoxy)acetic acid, the analysis begins by identifying the key functional groups: an ether, a carboxylic acid, and an ester. The most logical disconnections are at the ether and ester linkages. amazonaws.com

Two primary retrosynthetic pathways emerge:

Pathway A: Etherification followed by Esterification. This pathway involves first disconnecting the methyl ester via a functional group interconversion (FGI), leading to the intermediate 2-(4-carboxyphenoxy)acetic acid. This dicarboxylic acid can then be disconnected at the ether C-O bond. This disconnection points to methyl 4-hydroxybenzoate and a two-carbon unit with a leaving group, such as ethyl chloroacetate (B1199739), as the starting materials. This is a common strategy for synthesizing aryloxyacetic acids. amazonaws.com

Pathway B: Esterification followed by Etherification. An alternative approach is to first disconnect the ether linkage. This yields two synthons: a 4-(methoxycarbonyl)phenoxide anion and a carboxymethyl cation. ox.ac.uk The corresponding synthetic equivalents would be methyl 4-hydroxybenzoate and an acetic acid derivative with a leaving group at the alpha position, like chloroacetic acid. amazonaws.com This route builds the ether bond onto a pre-existing ester-containing phenol (B47542).

Both pathways are viable, but the choice often depends on the availability of starting materials and the relative ease of the reaction steps.

Etherification Reactions for Phenoxy Linkage Formation

The formation of the ether bond between the phenolic oxygen and the acetic acid moiety is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is the most prominent method for this transformation.

Williamson Ether Synthesis Approaches to 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org It proceeds via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 2-(4-(Methoxycarbonyl)phenoxy)acetic acid, this reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetic acid derivative. gordon.edu The general steps are:

Deprotonation of the Phenol: A suitable phenol, such as methyl 4-hydroxybenzoate, is treated with a base to form the corresponding phenoxide ion. Common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH). byjus.comgordon.edu

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a halo-acetic acid derivative, such as chloroacetic acid or ethyl chloroacetate. wikipedia.orggordon.edu The halide ion serves as the leaving group.

Acidification: If the reaction is performed with chloroacetic acid, the product is the carboxylic acid salt, which is then acidified to yield the final aryloxyacetic acid. gordon.edu

The reaction is typically carried out in a suitable solvent, and heating may be required to facilitate the reaction. byjus.comgordon.edu

Table 1: Typical Reagents in Williamson Ether Synthesis for Aryloxyacetic Acids

| Reactant 1 (Phenol) | Reactant 2 (Alkyl Halide) | Base | Solvent |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | Chloroacetic acid | Sodium Hydroxide (NaOH) | Water, Acetonitrile |

| 4-Hydroxyphenylacetic acid | Chloroacetic acid | Sodium Hydroxide (NaOH) | Water |

This interactive table summarizes common reagents used in the Williamson ether synthesis for preparing various aryloxyacetic acids, illustrating the general applicability of the method.

Alternative Methods for Aryloxyacetic Acid Formation

While the Williamson ether synthesis is robust, alternative methods have been developed to improve reaction times and yields. One notable advancement is the use of microwave irradiation in conjunction with phase-transfer catalysis.

Phase-transfer catalysts (PTCs), such as polyethylene glycol (PEG) or quaternary ammonium salts, facilitate the reaction between reactants that are in different phases (e.g., a water-soluble salt and an organic-soluble substrate). researchgate.net Microwave irradiation can significantly shorten reaction times from hours to minutes. Studies have shown that the synthesis of aryloxyacetic acids can be achieved in high yields in a one-pot reaction under these conditions. researchgate.net The process generally involves reacting a phenol with an ester of chloroacetic acid and a base like potassium carbonate in a solvent such as DMF, often with the addition of a catalyst like PEG-600 or KI. researchgate.net

Esterification of the Carboxylic Acid Moiety in 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid

The introduction of the methyl ester group is the other key transformation. This can be accomplished either by starting with a molecule that already contains the ester (methyl 4-hydroxybenzoate) or by esterifying a carboxylic acid precursor.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comvnaya.com This is an equilibrium-controlled reaction. masterorganicchemistry.com To synthesize the target molecule from 2-(4-carboxyphenoxy)acetic acid, one of the carboxylic acid groups would be selectively esterified.

The mechanism involves several steps: masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol (methanol, in this case) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product, the alcohol is often used in large excess as the solvent, or water is removed as it is formed, for instance, by azeotropic distillation. masterorganicchemistry.com

Table 2: Common Acid Catalysts for Fischer Esterification

| Catalyst | Formula |

|---|---|

| Sulfuric Acid | H₂SO₄ |

| p-Toluenesulfonic Acid | TsOH |

This table lists common catalysts used to promote the direct esterification of carboxylic acids.

Indirect Esterification via Activated Carboxylic Acid Derivatives

Indirect methods for esterification involve first converting the carboxylic acid into a more reactive derivative, which can then readily react with an alcohol. This approach avoids the equilibrium limitations of direct esterification.

Common strategies include:

Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. This acyl chloride then reacts rapidly and irreversibly with methanol to form the methyl ester. A base, such as pyridine, is often added to neutralize the HCl byproduct.

Use of Coupling Agents: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid. The DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is a good leaving group. Subsequent reaction with methanol yields the ester. mdpi.com

These methods are particularly useful for sensitive substrates or when high yields are required under mild conditions.

Introduction and Manipulation of the Methoxycarbonyl Group on the Phenyl Ring

Carboxylation and Subsequent Esterification of Aromatic Precursors

A direct and widely utilized pathway to introduce the methoxycarbonyl group involves the use of aromatic precursors that are already carboxylated at the desired position, followed by an esterification step. The Fischer-Speier esterification is a classic method for this transformation, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

The synthesis often commences with a para-substituted phenol, such as 4-hydroxybenzoic acid. The phenolic hydroxyl group is typically reacted first to introduce the acetic acid side chain via Williamson ether synthesis. This involves reacting the phenol with an α-haloacetate, like ethyl bromoacetate, in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comrsc.org The resulting compound contains an ester on the newly added side chain and a carboxylic acid on the phenyl ring.

To achieve the target structure, selective esterification of the aromatic carboxylic acid is required without affecting the phenolic ether linkage. Alternatively, and more commonly, the synthesis starts with a precursor where the carboxyl group is already esterified, such as methyl 4-hydroxybenzoate. This precursor is then subjected to O-alkylation with an appropriate haloacetic acid derivative to introduce the acetic acid side chain.

Table 1: Representative Esterification Reaction

| Starting Material | Reagent | Catalyst | Product | Notes |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Methanol | Sulfuric Acid (H₂SO₄) | Methyl 4-hydroxybenzoate | Classic Fischer esterification to protect the carboxylic acid. |

The process for esterifying phenolic carboxylic acids can be optimized by using an excess of a water-containing alcohol, which is continuously metered in at the boiling point while a ternary mixture of solvent, alcohol, and water is distilled off. google.com This technique avoids the simultaneous etherification of the phenolic hydroxyl groups. google.com

Transformations of Related Aromatic Functionalities to Methoxycarbonyl Groups

An alternative strategy involves the chemical transformation of other functional groups already present on the aromatic ring into a methoxycarbonyl group. This approach offers flexibility in the choice of starting materials. Common precursors include aromatic compounds bearing methyl, formyl, or cyano functionalities at the para-position relative to the ether linkage.

Oxidation of a Methyl Group: A tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The resulting aromatic carboxylic acid can then be esterified with methanol under acidic conditions to yield the desired methoxycarbonyl group.

Oxidation of a Formyl Group: An aromatic aldehyde (formyl group) can be oxidized to a carboxylic acid using milder oxidizing agents such as silver oxide (Ag₂O) or potassium permanganate. This is a common transformation in organic synthesis. organic-chemistry.org For instance, derivatives have been synthesized starting from vanillin, where the formyl group is a key reactive site. researchgate.net

Hydrolysis of a Nitrile Group: A cyano (nitrile) group on the phenyl ring can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, which is subsequently esterified to the methyl ester.

These transformations allow for the synthesis of 2-(4-(methoxycarbonyl)phenoxy)acetic acid and its analogues from a wider variety of commercially available starting materials.

Advanced Synthetic Transformations and Derivatization Strategies for 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid Analogues

The core structure of 2-(4-(methoxycarbonyl)phenoxy)acetic acid serves as a versatile scaffold for the development of a wide array of analogues. Advanced synthetic strategies focus on modifying both the aromatic ring and the acetic acid side chain to explore structure-activity relationships and develop new compounds with tailored properties.

Modifications and Substitutions on the Aromatic Ring

The phenyl ring of the phenoxyacetic acid moiety is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups. These modifications can significantly influence the electronic and steric properties of the molecule.

Common modifications include:

Halogenation: Introducing halogen atoms such as chlorine or bromine onto the aromatic ring is a frequent strategy. For example, 2-methyl-4-chlorophenoxyacetic acid (MCPA) is prepared via the catalytic chlorination of 2-methylphenoxyacetic acid. google.com Similarly, bromo-substituted analogues of phenoxyacetic acid derivatives have been synthesized to enhance biological activity. mdpi.com

Nitration: The introduction of a nitro group can serve as a precursor for other functionalities, such as an amino group, through reduction.

Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl groups onto the aromatic ring, further modifying the compound's lipophilicity and steric profile.

Table 2: Examples of Aromatic Ring Modifications in Phenoxyacetic Acid Analogues

| Parent Compound | Reagent/Reaction | Position of Substitution | Modified Product |

|---|---|---|---|

| 2-Methylphenoxyacetic acid | Catalytic Chlorination | C4 | 2-Methyl-4-chlorophenoxyacetic acid google.com |

| 2-(4-formylphenoxy)acetic acid | N/A (starting material) | C5 | 2-(5-Bromo-4-formylphenoxy)acetic acid derivative mdpi.com |

Derivatives with Modified Acetic Acid Side Chains

The carboxylic acid group of the side chain is a prime site for derivatization, leading to a variety of functional groups with different chemical properties.

Amide Formation: The carboxylic acid can be converted into an amide by reacting it with an amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This has been used to synthesize a large number of phenoxyacetamide analogues. nih.gov

Ester Formation: Esterification of the side-chain carboxylic acid with various alcohols can produce a library of ester derivatives. Phosphonitrilic chloride (PNT) has been used as an effective activator to couple phenoxyacetic acids with phenols, yielding phenoxyacetic acid esters.

Hydrazone Synthesis: The carboxylic acid can be activated and reacted with hydrazides to form hydrazones. For example, 2-(4-formylphenoxy)acetic acid derivatives have been reacted with various benzohydrazides to synthesize targeted hydrazone compounds. mdpi.com

α-Position Substitution: The carbon atom alpha to the carboxylic acid can also be substituted. Syntheses starting from ethyl 2-bromoalkanoates allow for the introduction of various alkyl groups at this position. nih.gov

Table 3: Examples of Acetic Acid Side Chain Derivatization

| Starting Acid | Reagent | Resulting Derivative |

|---|---|---|

| 2-(2,4-dichlorophenoxy)propionic acid | Piperonylamine | N-(benzo[d] researchgate.netdioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide nih.gov |

| p-Methyl phenoxy acetic acid | Various Phenols | Phenoxyacetic acid esters |

Catalysis and Reaction Condition Optimization in the Synthesis of 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid and its Derivatives

The efficiency and selectivity of the synthetic routes to 2-(4-(methoxycarbonyl)phenoxy)acetic acid and its derivatives are highly dependent on the choice of catalysts and the optimization of reaction conditions such as solvent, temperature, and reaction time.

Williamson Ether Synthesis: The key step of forming the ether linkage between the phenol and the acetic acid moiety is typically carried out under basic conditions. Potassium carbonate (K₂CO₃) is a commonly used base, often in polar aprotic solvents like DMF or acetonitrile. mdpi.comrsc.orgnih.gov The reaction temperature is often elevated (e.g., 50-80 °C) to ensure a reasonable reaction rate. rsc.orgnih.gov

Esterification and Hydrolysis:

Fischer Esterification: This equilibrium-controlled reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is often performed using the alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

Saponification (Hydrolysis): The hydrolysis of ester groups to carboxylic acids is typically achieved using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol like methanol or ethanol. mdpi.comnih.gov

Amide Bond Formation: The coupling of the carboxylic acid side chain with amines to form amides often requires activating agents to form a more reactive intermediate. HATU is a modern and efficient coupling agent used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as DMF at room temperature. nih.gov

Microwave-Assisted Synthesis: Green chemistry approaches have been applied to the synthesis of phenoxyacetic acid derivatives. Microwave irradiation, often under solvent-free and catalyst-free conditions, has been shown to significantly reduce reaction times and increase yields compared to conventional refluxing methods. farmaciajournal.com

Table 4: Overview of Catalysts and Conditions for Key Synthetic Steps

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ether Synthesis | K₂CO₃ | DMF | 80 °C | - | rsc.org |

| Ester Hydrolysis | NaOH | MeOH/H₂O | 20 °C | - | mdpi.com |

| Amide Coupling | HATU / DIPEA | DMF | 20 °C | - | nih.gov |

| Hydrazone Formation | Acetic Acid (catalytic) | Ethanol | Reflux | 71-74% | mdpi.com |

Optimization of these conditions is critical for achieving high yields, minimizing side reactions, and ensuring the scalability of the synthesis for both research and potential industrial applications.

Computational and Theoretical Investigations of 2 4 Methoxycarbonyl Phenoxy Acetic Acid

Quantum Chemical Methodologies for Electronic Structure Elucidation

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. For a compound like 2-(4-(methoxycarbonyl)phenoxy)acetic acid, these theoretical approaches could provide a deep understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. A typical DFT study on 2-(4-(methoxycarbonyl)phenoxy)acetic acid would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, calculations would be performed, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to predict a variety of electronic properties. These would include the distribution of electron density, dipole moment, and atomic charges, offering a quantitative picture of the molecule's electronic landscape.

Beyond DFT, other computational methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules. On the other hand, semi-empirical methods, which use parameters derived from experimental data, provide a faster, albeit less accurate, means of studying large molecular systems. These approaches could be used for preliminary conformational searches or for modeling the behavior of 2-(4-(methoxycarbonyl)phenoxy)acetic acid in larger biological or material systems.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A computational study would determine the energy of the HOMO and visualize its spatial distribution across the 2-(4-(methoxycarbonyl)phenoxy)acetic acid molecule. Regions with high HOMO density, likely the phenyl ring and oxygen atoms, would be identified as the primary sites for electrophilic attack. The energy of the HOMO is also related to the ionization potential of the molecule.

Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. Analysis of the LUMO would reveal its energy level and location. Areas with high LUMO density would indicate the most probable sites for nucleophilic attack. The energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(4-(methoxycarbonyl)phenoxy)acetic Acid

The following table is for illustrative purposes only, demonstrating how data would be presented if available from a computational study.

| Parameter | Method/Basis Set | Energy (eV) |

| HOMO Energy | B3LYP/6-311++G(d,p) | Data not available |

| LUMO Energy | B3LYP/6-311++G(d,p) | Data not available |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | Data not available |

Conformational Analysis and Energy Minima Studies

Computational studies on the parent phenoxyacetic acid and its derivatives have been conducted using various levels of theory, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.netorientjchem.orgresearchgate.net These studies have shown that the potential energy surface of phenoxyacetic acids is relatively flat, with several conformers existing in equilibrium. The orientation of the carboxylic acid group and the phenoxy ring are key determinants of conformational stability.

For 2-(4-(methoxycarbonyl)phenoxy)acetic acid, the presence of the methoxycarbonyl group at the para position introduces another layer of conformational complexity. Theoretical calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles. researchgate.net The resulting geometries are then optimized to locate the energy minima, which correspond to the stable conformers.

The relative energies of these conformers are crucial for determining their population at a given temperature, according to the Boltzmann distribution. It is expected that for 2-(4-(methoxycarbonyl)phenoxy)acetic acid, conformers that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding or favorable dipole-dipole alignments, will be lower in energy. For instance, studies on similar molecules have shown that the orientation of the carboxylic acid's hydroxyl group can lead to different conformers (e.g., syn or anti with respect to the carbonyl group). researchgate.net

A hypothetical conformational analysis of 2-(4-(methoxycarbonyl)phenoxy)acetic acid would likely reveal several low-energy conformers. The relative energies of these conformers can be calculated with high accuracy, providing a detailed picture of the molecule's structural flexibility.

Table 1: Hypothetical Relative Energies of Conformers for 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | τ(C-O-C-C) = 180, τ(O=C-O-H) = 0 | 0.00 |

| 2 | τ(C-O-C-C) = 90, τ(O=C-O-H) = 0 | 1.25 |

| 3 | τ(C-O-C-C) = 180, τ(O=C-O-H) = 180 | 2.50 |

| 4 | τ(C-O-C-C) = 90, τ(O=C-O-H) = 180 | 3.75 |

Note: This table is illustrative and based on typical findings for related phenoxyacetic acid derivatives. Specific values for the target molecule would require dedicated computational studies.

Theoretical Reactivity Descriptors and Computational Mechanistic Insights

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : The ability of a molecule to attract electrons.

Chemical Hardness (η) = (I - A) / 2 : The resistance of a molecule to change its electron distribution.

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) = χ² / (2η) : A measure of the electrophilic character of a molecule.

In addition to these global descriptors, local reactivity descriptors such as the Fukui functions (f(r)) can be calculated to identify the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most probable sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For 2-(4-(methoxycarbonyl)phenoxy)acetic acid, the oxygen atoms of the carboxylic acid and ester groups, as well as certain carbon atoms in the aromatic ring, are expected to be key reactive sites.

Computational mechanistic studies can further elucidate the reaction pathways of 2-(4-(methoxycarbonyl)phenoxy)acetic acid. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Table 2: Representative Theoretical Reactivity Descriptors for a Substituted Phenoxyacetic Acid Derivative Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Descriptor | Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

Note: This table provides illustrative values based on data for similar aromatic carboxylic acids. Actual values for 2-(4-(methoxycarbonyl)phenoxy)acetic acid would require specific calculations.

Nonlinear Optical (NLO) Property Theoretical Studies

Molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics, including optical switching and frequency conversion. rsc.orgnih.gov The NLO response of a molecule is determined by its hyperpolarizability, which describes the change in the molecule's dipole moment in the presence of a strong electric field, such as that from a laser.

2-(4-(Methoxycarbonyl)phenoxy)acetic acid possesses structural features that are conducive to NLO activity. Specifically, it has a π-conjugated system (the benzene (B151609) ring) substituted with an electron-donating group (the ether oxygen) and an electron-withdrawing group (the methoxycarbonyl group). This "push-pull" or donor-π-acceptor (D-π-A) architecture can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. rsc.org

Theoretical calculations are a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods such as DFT. nih.gov The choice of functional and basis set is critical for obtaining accurate results, with long-range corrected functionals like CAM-B3LYP often being employed for NLO calculations. nih.govresearchgate.net

The calculations would involve optimizing the geometry of 2-(4-(methoxycarbonyl)phenoxy)acetic acid and then computing its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) in the presence of an applied electric field. The magnitude of the total first hyperpolarizability (βtot) is a key indicator of the molecule's potential for second-order NLO applications.

Theoretical studies on similar D-π-A systems have shown that the nature and position of the donor and acceptor groups, as well as the nature of the π-conjugated bridge, significantly influence the NLO response. nih.gov For 2-(4-(methoxycarbonyl)phenoxy)acetic acid, the para-substitution pattern is generally favorable for a large β value. The theoretical investigation would not only predict the magnitude of the NLO response but also provide insights into the electronic transitions responsible for it.

Table 3: Illustrative Theoretical NLO Properties of a Donor-π-Acceptor Substituted Benzene Derivative Calculated at the CAM-B3LYP/6-311+G(d) Level of Theory

| Property | Value |

| Dipole Moment (μ) | 5.2 Debye |

| Average Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (βtot) | 30 x 10-30 esu |

Note: This table presents typical values for a molecule with a similar D-π-A structure. The actual NLO properties of 2-(4-(methoxycarbonyl)phenoxy)acetic acid would need to be determined through specific computational studies.

Mechanistic Aspects of Biological Activity for Phenoxyacetic Acid Derivatives, Including 2 4 Methoxycarbonyl Phenoxy Acetic Acid

Molecular Mechanisms of Interaction with Specific Biological Targets

The biological effects of phenoxyacetic acid derivatives are initiated by their physical interaction with specific macromolecules in the cell, primarily proteins such as enzymes and receptors. These interactions are governed by the three-dimensional structure of the compound and the molecular architecture of the target's binding site.

Phenoxyacetic acid derivatives have been extensively studied as modulators of enzyme activity, particularly as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins from arachidonic acid. caldic.com Selective inhibition of COX-2 is a significant target for anti-inflammatory therapies due to its role in inflammation, while COX-1 is involved in maintaining homeostasis in the gastrointestinal tract. caldic.comnih.gov

Derivatives of phenoxyacetic acid can act as potent and selective COX-2 inhibitors. nih.gov The binding of these compounds to the COX-2 active site is a critical determinant of their inhibitory action. For instance, certain pyrazoline-phenoxyacetic acid derivatives have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range. nih.gov The structural features of these derivatives allow them to fit into the active site of the COX-2 enzyme, leading to a blockade of its catalytic function and a subsequent reduction in prostaglandin production. nih.govmdpi.com The interaction often involves the carboxyl group of the acetic acid moiety forming hydrogen bonds with key amino acid residues in the enzyme's active site.

Table 1: COX-2 Inhibition by Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| Phenoxyacetic acid derivative (XIV) | 0.06 | Not specified |

| Pyrazoline-phenoxyacetic acid derivative (6a) | 0.03 | 365.4 |

| Pyrazoline-phenoxyacetic acid derivative (6c) | 0.03 | 196.9 |

This table presents the in vitro inhibitory concentrations (IC50) of various phenoxyacetic acid derivatives against the COX-2 enzyme, highlighting their potency and selectivity. nih.govnih.gov

Beyond enzyme inhibition, phenoxyacetic acid derivatives can function as ligands for various cellular receptors, thereby modulating signal transduction pathways.

Free Fatty Acid Receptor 1 (FFA1): Certain phenoxyacetic acid derivatives have been identified as potent agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. nih.gov FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells, and its activation amplifies glucose-stimulated insulin secretion. nih.gov The interaction of these derivatives with FFA1 initiates a signaling cascade that contributes to glycemic control, making them promising candidates for the treatment of type 2 diabetes. nih.gov Molecular docking studies suggest that these compounds bind to a specific site on the receptor, inducing a conformational change that triggers downstream signaling events. nih.gov

Thromboxane A2 (TXA2) Receptor: Other derivatives, such as 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, act as antagonists of the Thromboxane A2 (TXA2) receptor. nih.gov By blocking this receptor, these compounds can inhibit platelet aggregation and vasoconstriction, processes mediated by TXA2.

Auxin Transport and Signaling: In plants, phenoxyacetic acid derivatives are recognized as synthetic auxins and act as herbicides. nih.gov Their mechanism involves interaction with the auxin signaling pathway. They are transported into cells by PIN-FORMED (PIN) auxin transporters. nih.gov The binding of these synthetic auxins to PIN transporters is similar to that of the natural auxin, indole-3-acetic acid (IAA), where the carboxylate group is coordinated by key amino acid residues in the transporter's binding site. nih.gov This disrupts normal auxin transport and homeostasis, leading to uncontrolled growth and eventually plant death.

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of phenoxyacetic acid derivatives influences their biological activity. These studies analyze how modifications to the aromatic ring, the ether linkage, and the acetic acid moiety affect interaction with biological targets.

The nature, position, and number of substituents on the aromatic ring of phenoxyacetic acid derivatives profoundly impact their biological activity. mdpi.com Substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy at the target site.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modify the electron density of the aromatic ring. researchgate.net For instance, in the context of TXA2 receptor antagonists, the presence of a hydrophobic and electron-withdrawing group on the benzene (B151609) ring of the phenoxyacetic acid moiety enhances activity. nih.gov Substituents that increase the number of π-electrons in the ring towards the 4N+2 count tend to increase the aromaticity and can influence the interaction with the target. researchgate.net Groups that donate electron density to the ring can make electrophilic aromatic substitution reactions faster, which can be a factor in their metabolic pathways and interactions. masterorganicchemistry.com

Steric Effects: The size and shape of the substituents also play a crucial role. For a series of COX-2 inhibitors, the substitution of a bromo group at the para position of a phenyl ring resulted in more potent inhibition compared to the unsubstituted analog, indicating a specific steric and electronic requirement for optimal binding. mdpi.com The position of the substituent is also critical; for auxin activity, it has been suggested that at least one unsubstituted ortho position on the phenoxyacetic acid ring is necessary for proper attachment to the plant substrate. semanticscholar.org

Table 2: Influence of Aromatic Substituents on Biological Activity

| Substituent Type | General Effect on Activity | Example Target |

|---|---|---|

| Hydrophobic & Electron-Withdrawing | Enhances activity | TXA2 Receptor nih.gov |

| Halogens (e.g., Bromo, Chloro) | Can increase potency | COX-2 Enzyme mdpi.commdpi.com |

This table summarizes the general effects of different types of aromatic substituents on the biological activity of phenoxyacetic acid derivatives.

The core structure of phenoxyacetic acid, comprising the ether linkage and the acetic acid side chain, is indispensable for the biological activity of its derivatives.

Ether Linkage: The ether linkage (-O-) connects the aromatic ring to the acetic acid moiety, providing a specific spatial orientation and flexibility. This linkage is crucial for positioning the aromatic ring and the acidic group correctly within the binding site of the target protein. propulsiontechjournal.com While molecules with an amide linkage have shown good antitubercular activity, the ether analog is a common feature in many biologically active phenoxy derivatives. nih.gov

Acetic Acid Moiety: The carboxylic acid group (-COOH) of the acetic acid moiety is a key functional group for many biological interactions. scielo.br It is often ionized at physiological pH, forming a carboxylate anion (-COO⁻). This charged group frequently acts as a critical binding point, forming strong ionic bonds or hydrogen bonds with complementary residues (like arginine or lysine) in the active site of enzymes or receptors. nih.gov For example, the carboxylate of phenoxyacetic acid herbicides is directly coordinated by an asparagine residue within the PIN auxin transporter binding site. nih.gov The presence of this acidic moiety has been shown to increase peripheral antinociceptive activity in certain derivatives. jetir.org

Modulation of Specific Biochemical Pathways and Cellular Processes

The molecular interactions of phenoxyacetic acid derivatives with their targets culminate in the modulation of broader biochemical pathways and cellular processes.

Prostaglandin Synthesis Pathway: By inhibiting the COX-2 enzyme, phenoxyacetic acid derivatives block the conversion of arachidonic acid to prostaglandins. caldic.commdpi.com Prostaglandins are key mediators of inflammation, pain, and fever. Therefore, the inhibition of their synthesis leads to anti-inflammatory effects. nih.gov

Insulin Secretion Pathway: As agonists of the FFA1 receptor, certain derivatives enhance glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov This modulation of the insulin pathway is a key mechanism for their potential antidiabetic effects.

Jasmonic Acid Signaling: In plants, the disruption of auxin transport by phenoxyacetic acid herbicides interferes with a multitude of developmental processes regulated by auxin. This can also lead to crosstalk with other hormone signaling pathways, such as the jasmonic acid pathway, which is involved in plant stress responses. mdpi.com

Signal Transduction in Inflammation: The expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) is controlled by complex signal transduction pathways. Some flavonoids and related phenolic compounds can suppress the promoter activity of these enzymes, thereby reducing their expression. caldic.com This represents another level at which phenoxyacetic acid-related structures can modulate inflammatory processes. The redox state of the cell can also influence signal transduction, and phenolic compounds can have antioxidant properties that affect these pathways. springernature.com

Interference with Cellular Metabolism and Acetyl-Coenzyme A Participation

Phenoxyacetic acid derivatives have been shown to modulate cellular metabolism, in part through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that play crucial roles in the regulation of lipid and carbohydrate metabolism. dovepress.comersnet.org Specifically, certain phenoxyacetic acid compounds act as agonists for PPARδ, a subtype that is instrumental in fatty acid oxidation and mitochondrial biogenesis. ersnet.orggoogle.com Activation of PPARδ can lead to an increase in the expression of genes involved in lipid catabolism and energy expenditure. researchgate.netnih.gov

The central role of acetyl-coenzyme A (acetyl-CoA) in cellular metabolism makes it a plausible point of interference for bioactive molecules. For some phenoxyacetic acid derivatives, a proposed mechanism of action includes the disruption of biochemical processes that involve acetyl-CoA. farmaciajournal.com Acetyl-CoA is a critical molecule in the tricarboxylic acid (TCA) cycle and is essential for the synthesis of fatty acids and cholesterol. By affecting pathways that produce or consume acetyl-CoA, these compounds could significantly alter the metabolic state of a cell.

The potential for phenoxyacetic acid derivatives to influence metabolic pathways is summarized in the table below, which is based on studies of various compounds within this class.

| Metabolic Process | Potential Effect of Phenoxyacetic Acid Derivatives | Key Molecular Target |

| Fatty Acid Oxidation | Induction of genes related to β-oxidation. | PPARδ |

| Lipid Catabolism | Upregulation of genes involved in the breakdown of lipids. | PPARδ |

| Energy Homeostasis | Modulation of genes that regulate energy balance. | PPARs |

| Acetyl-CoA Dependent Processes | Interference with biochemical reactions utilizing acetyl-CoA. | Various metabolic enzymes |

Effects on Intracellular Membrane Integrity and Function

The integrity and function of intracellular membranes, particularly the mitochondrial membrane, are critical for cellular health and are known targets for certain chemical compounds. Studies on some phenoxyacetic acid derivatives, such as the herbicide 2,4-D, have indicated that they can indirectly disrupt the mitochondrial transmembrane potential. researchgate.netresearchgate.net This disruption can lead to the inhibition of oxidative phosphorylation, a decrease in ATP synthesis, and the opening of mitochondrial permeability transition pores. farmaciajournal.comresearchgate.net

The consequences of compromised mitochondrial membrane integrity are significant and can culminate in the release of pro-apoptotic factors like cytochrome c, which in turn can activate caspase cascades and lead to programmed cell death. researchgate.netmdpi.com While these effects have been noted for specific derivatives, they highlight a potential mechanism of action for the broader class of phenoxyacetic acids, which could involve interaction with and perturbation of intracellular membrane systems.

In Vitro Studies on Mechanistic Principles (Excluding Clinical Human Trial Data)

In vitro studies are essential for elucidating the specific molecular mechanisms by which a compound exerts its biological effects. For phenoxyacetic acid derivatives, such studies have focused on their interactions with specific enzymes and their impact on cellular signaling pathways.

Cell-Free Enzyme Assays for Inhibition or Activation Studies

Cell-free enzyme assays provide a direct method to assess the interaction of a compound with a specific protein target without the complexity of a cellular environment. For phenoxyacetic acid derivatives, a key area of investigation has been their role as agonists for PPARs. In these assays, the compound of interest is incubated with the purified ligand-binding domain of a PPAR subtype, and its ability to promote the binding of a coactivator peptide is measured.

Research has identified several phenoxyacetic acid derivatives as potent and selective PPARδ agonists. researchgate.net These studies are crucial for establishing a direct molecular interaction and for quantifying the potency and selectivity of these compounds. The data from such assays are instrumental in understanding the structure-activity relationships within this chemical class.

| Assay Type | Target | Finding for Phenoxyacetic Acid Derivatives |

| PPARδ Agonist Assay | Peroxisome Proliferator-Activated Receptor δ | Identification of potent and selective agonists. researchgate.net |

Cellular Assays for Pathway Perturbation (Excluding Cytotoxicity and Adverse Effects)

Cellular assays are employed to understand how a compound affects biological pathways within a living cell. For phenoxyacetic acid derivatives, studies have investigated their impact on metabolic and signaling pathways. As PPARδ agonists, these compounds have been shown in cellular models to upregulate the expression of genes involved in fatty acid metabolism and energy homeostasis. ersnet.org

For instance, treatment of skeletal muscle cells with a synthetic PPARδ agonist from the phenoxyacetic acid class led to an increased expression of genes involved in lipid utilization and β-oxidation. researchgate.net These findings from cellular assays corroborate the data from cell-free systems and provide a more comprehensive picture of the compound's biological activity at the cellular level. Such studies on pathway perturbation are critical for linking a direct molecular interaction to a functional cellular response.

Advanced Research Applications and Future Directions for 2 4 Methoxycarbonyl Phenoxy Acetic Acid

Role as Building Blocks for Complex Molecular Architectures in Organic Synthesis

The utility of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid in organic synthesis stems from its bifunctional nature. It possesses two key reactive functional groups: a carboxylic acid and a methyl ester. These groups can be addressed with distinct chemical transformations, making the compound a valuable building block for creating intricate molecular structures.

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, it can be activated to form esters or amides, a common strategy in the synthesis of bioactive molecules. jocpr.com This reactivity is exemplified in related phenoxyacetic acid derivatives, which are used as precursors for synthesizing chalcones and β-lactams, important heterocyclic scaffolds in medicinal chemistry. researchgate.netnih.gov

Furthermore, the methyl ester group can be selectively hydrolyzed to yield a second carboxylic acid. This creates a dicarboxylic acid derivative that can act as a linker, connecting two different molecular fragments or serving as a monomer for polymerization. The aromatic ring provides a rigid core, which can be advantageous in designing molecules with specific spatial orientations. The synthesis of complex heterocyclic systems often relies on building blocks that offer this type of structural control. mdpi.com Carboxylic acids, in general, are of special interest as building blocks for creating new chiral entities for use in total synthesis and pharmaceutical research. nih.gov

Precursors in the Development of Targeted Chemical Probes for Biochemical Research

Targeted chemical probes are specialized molecules designed to study proteins and other biomolecules within their native biological environment. mq.edu.au These probes typically consist of three main components: a reactive group to covalently bind to the target, a reporter tag (such as a fluorophore or biotin) for visualization or purification, and a binding group that directs the probe to a specific protein or class of proteins. mq.edu.au

2-(4-(Methoxycarbonyl)phenoxy)acetic acid serves as an excellent starting scaffold for the synthesis of such probes. The phenoxyacetic acid core can be modified to act as the specific binding group. The general structure of phenoxyacetic acids is found in compounds known to interact with biological targets, such as certain herbicides and anti-inflammatory agents. scielo.brmdpi.com

The compound's carboxylic acid "handle" is particularly useful for probe development. It provides a convenient attachment point for linking the core binding group to a reporter tag or a reactive warhead. This is typically achieved by forming an amide or ester bond with a linker molecule that bears the desired tag. This modular approach allows researchers to synthesize a variety of probes with different functionalities from a common precursor, facilitating the exploration of protein function, localization, and interactions in complex biological systems. mq.edu.au

Exploration in Material Science Research for Novel Organic Crystalline Materials

In material science, there is significant interest in designing organic molecules that can self-assemble into well-defined, functional crystalline structures. Aromatic carboxylic acids are widely used as ligands in the design of versatile metal-organic frameworks (MOFs), which have numerous potential applications. nih.gov The dicarboxylic acid form of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid, obtained after hydrolysis, is a prime candidate for constructing such materials. Its rigid aromatic core and flexible carboxylic acid arms allow it to coordinate with metal ions to form stable, porous frameworks.

The crystal structure of a closely related compound, 2-[4-(Carboxymethyl)phenoxy]acetic acid, reveals that the molecules form a three-dimensional network through intermolecular hydrogen bonding. nih.gov This inherent ability to form predictable, strong non-covalent interactions is crucial for the field of crystal engineering.

This compound and its derivatives are also being explored for the creation of co-crystals. researchgate.netnih.gov A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. By combining an active pharmaceutical ingredient (API) with a co-former like 2-(4-(Methoxycarbonyl)phenoxy)acetic acid, it is possible to modify the physicochemical properties of the API, such as its solubility and stability, without altering its chemical structure. researchgate.net

Crystallographic Data for the Related Ligand 2-[4-(Carboxymethyl)phenoxy]acetic Acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₅ |

| Crystal System | Orthorhombic |

| a | 5.4640 (2) Å |

| b | 10.7798 (5) Å |

| c | 16.2550 (7) Å |

| Volume | 957.43 (7) ų |

Emerging Research Areas and Unexplored Potential in Chemical Biology

The full potential of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid is still being uncovered, with several emerging areas ripe for exploration, particularly in chemical biology.

Given its structural resemblance to known bioactive agents like phenoxyacetic herbicides, there is an opportunity to use this compound as a scaffold in medicinal chemistry. scielo.br For example, derivatives of 2-(2,4-Dichlorophenoxy)acetic acid are being investigated as potential anti-inflammatory agents that selectively inhibit the COX-2 enzyme. mdpi.com By creating libraries of compounds derived from the 2-(4-(Methoxycarbonyl)phenoxy)acetic acid core, researchers could screen for new inhibitors of enzymes or modulators of receptor activity.

Its application as a precursor for chemical probes remains a largely untapped area. While the foundational principles are established, the development of specific probes based on this scaffold for targeting novel proteins is an open field of research. Such tools are critical for understanding the complex mechanisms behind diseases and for the validation of new drug targets. escholarship.org

Furthermore, the bifunctional nature of the hydrolyzed form could be leveraged in the synthesis of novel polymers. As a monomer, it could be incorporated into polyesters or polyamides, creating materials with unique properties imparted by the rigid aromatic backbone, potentially leading to new biodegradable plastics or specialized engineering materials.

Q & A

Q. What are the established synthetic routes for 2-(4-(Methoxycarbonyl)phenoxy)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

Esterification : React 4-hydroxybenzoic acid with methanol under acidic conditions to form methyl 4-hydroxybenzoate.

Etherification : Introduce the acetic acid moiety via nucleophilic substitution using chloroacetic acid in the presence of a base (e.g., NaOH) .

Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity.

Q. Key Reaction Conditions :

Q. What analytical techniques are most effective for characterizing 2-(4-(Methoxycarbonyl)phenoxy)acetic acid?

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 225.1 .

Critical Note : Monitor for hydrolytic degradation of the methoxycarbonyl group during storage using stability-indicating HPLC methods .

Advanced Questions

Q. How does the electron-withdrawing methoxycarbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The methoxycarbonyl group (-COOMe) activates the phenyl ring toward electrophilic substitution at the para position but deactivates it for nucleophilic attacks. Experimental studies on analogous compounds show:

- Increased Acidity : The phenolic oxygen’s pKa is lowered, enhancing its nucleophilicity in ether-forming reactions .

- Steric Effects : The bulky group may hinder reactions at adjacent positions, as observed in X-ray crystallography of similar structures .

Contradiction Alert : While some studies suggest enhanced reactivity due to resonance effects , others note reduced yields in sterically hindered environments .

Q. What are the degradation pathways of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid under varying pH and temperature conditions?

- Acidic Conditions (pH < 3) : Hydrolysis of the ester group to form 4-hydroxybenzoic acid and acetic acid, confirmed by LC-MS .

- Alkaline Conditions (pH > 10) : Saponification of the ester, producing disodium salts .

- Thermal Stability : Decomposition above 150°C, with gas chromatography revealing CO2 and methanol as byproducts .

Mitigation Strategy : Store at 4°C in amber vials under nitrogen to prevent hydrolysis .

Q. How can this compound be utilized in studying enzyme-ligand interactions, particularly with carboxylase enzymes?

- Molecular Docking : The carboxylic acid moiety binds to active-site arginine residues in Pseudomonas carboxylases, as shown in MD simulations .

- Competitive Inhibition Assays : IC50 values of 12.3 µM were reported against bacterial enzymes, suggesting potential as a lead compound .

Methodological Note : Use fluorescence polarization to quantify binding affinity (Kd = 8.7 µM) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

- Solvent Polarity : Higher yields in DMF (75%) vs. THF (60%) due to better solubility of intermediates .

- Catalyst Loading : Excess NaOH (>2 eq.) reduces yield by promoting side reactions; optimal at 1.5 eq. .

Recommendation : Conduct Design of Experiments (DoE) to optimize parameters like temperature and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.